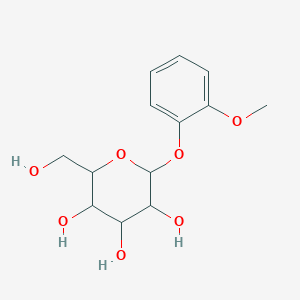

2-methoxyphenyl hexopyranoside

Description

2-Methoxyphenyl hexopyranoside is a glycoside compound characterized by a hexopyranose sugar moiety linked via a glycosidic bond to a 2-methoxyphenyl group. Its molecular formula is C₁₃H₁₈O₇ (inferred from analogs in and ), with an average mass of approximately 286.28 g/mol (calculated based on structural similarity to 2-(hydroxymethyl)phenyl hexopyranoside ). The methoxy group at the phenyl ring’s 2-position distinguishes it from analogs with hydroxyl or other substituents. This compound has been identified in phytochemical studies, notably in the context of antioxidant activity profiling .

Properties

IUPAC Name |

2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZPEZUBVIAKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural analogs of 2-methoxyphenyl hexopyranoside, highlighting differences in substituents, molecular weight, and glycosidic linkages:

Key Observations :

- Complexity and Mass : Compounds with fused bicyclic systems (e.g., furofuran in ) or chromenyl cores () exhibit higher molecular weights, which may reduce bioavailability due to increased steric hindrance.

- Glycosidic Linkages: The presence of 6-deoxyhexopyranosyl groups () or additional sugar units (e.g., 6-O-lyxopyranosyl in ) alters binding specificity and metabolic stability.

Case Study: Chromenyl-Linked Analogs

The compound described in , (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-...hexopyranoside, demonstrates how structural modifications influence bioactivity:

- Enhanced Antioxidant Capacity: Multiple hydroxyl and methoxy groups on the chromenyl core likely improve radical scavenging compared to 2-methoxyphenyl hexopyranoside .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methoxyphenyl hexopyranoside, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis often involves regioselective protection/deprotection of hydroxyl groups. For example, benzylidene acetal protection of hexopyranoside derivatives can be selectively cleaved using agents like DIBAL-H to achieve desired intermediates . Catalysts such as InCl₃ have been used to optimize acetalization/deprotection steps, ensuring regioselectivity in glycosidic bond formation .

Q. How is 2-methoxyphenyl hexopyranoside characterized using spectroscopic techniques?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For instance, ¹H and ¹³C NMR can identify stereochemistry and glycosidic linkages, while HRMS (e.g., m/z 286.105 for monoisotopic mass) confirms molecular composition . Cross-validation with 2D-NMR techniques (e.g., HSQC, TOCSY) resolves ambiguities in sugar configurations .

Q. What stability considerations are relevant for storing 2-methoxyphenyl hexopyranoside?

- Methodological Answer : Stability is influenced by pH and temperature. Storage at -20°C in anhydrous solvents (e.g., DMSO or methanol) is recommended to prevent hydrolysis. Structural analogs like homoarbutin (4-hydroxy-3-methylphenyl hexopyranoside) show sensitivity to light, suggesting similar precautions for 2-methoxyphenyl derivatives .

Advanced Research Questions

Q. How can contradictory spectral data for 2-methoxyphenyl hexopyranoside derivatives be resolved?

- Methodological Answer : Discrepancies in reported masses (e.g., 286.105 vs. 286.280) may arise from isotopic variations or hydration states. Cross-referencing with fragmentation patterns in tandem MS and isotopic abundance calculators can clarify ambiguities . For stereochemical conflicts, NOESY or ROESY NMR experiments are essential to confirm spatial arrangements .

Q. What enzymatic pathways metabolize 2-methoxyphenyl hexopyranoside, and how do CYP isoforms influence its bioactivity?

- Methodological Answer : Hepatic microsomal CYP enzymes, particularly CYP1A and CYP2E1, drive metabolism. Studies on N-(2-methoxyphenyl)hydroxylamine show CYP1A2 mediates reductive pathways (e.g., forming o-anisidine), while CYP2E1 promotes oxidative steps (e.g., o-aminophenol formation). Enzyme induction assays with β-naphthoflavone (CYP1A inducer) and ethanol (CYP2E1 inducer) can map metabolic fate .

Q. What strategies optimize the degradation of 2-methoxyphenyl hexopyranoside for structural analysis?

- Methodological Answer : Controlled oxidation with KMnO₄ or H₂O₂ cleaves glycosidic bonds, while mild acid hydrolysis (0.1 M HCl, 37°C) preserves the aglycone. For methylated derivatives, sequential base-acid treatment degrades polysaccharides without disrupting the phenyl moiety .

Q. How does the 2-methoxy group influence the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.